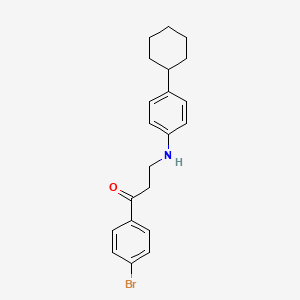![molecular formula C14H7F6NO B3038718 5-[3,5-Bis(trifluoromethyl)phenyl]-3-pyridinecarbaldehyde CAS No. 887973-75-3](/img/structure/B3038718.png)
5-[3,5-Bis(trifluoromethyl)phenyl]-3-pyridinecarbaldehyde
概要
説明
5-[3,5-Bis(trifluoromethyl)phenyl]-3-pyridinecarbaldehyde is a chemical compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a pyridinecarbaldehyde moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
作用機序
Target of Action
Compounds with similar structures, such as 3,5-bis(trifluoromethyl)phenylacetonitrile , have been associated with the respiratory system .
Mode of Action
A compound with a similar structure, ((s)-3-(3,5-bis(trifluoromethyl)phenyl)-1-(2 -(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-1,1 -binaphthalen -2-yl)-1-isopropylurea, is known to act as a hydrogen bonding phase-transfer catalyst capable of activating csf for the asymmetric nucleophilic fluorination of sulfoniums .
Biochemical Pathways
Compounds with similar structures have been involved in the synthesis of various chemical structures .
Result of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3,5-Bis(trifluoromethyl)phenyl]-3-pyridinecarbaldehyde typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with pyridine derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-[3,5-Bis(trifluoromethyl)phenyl]-3-pyridinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more of the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 5-[3,5-Bis(trifluoromethyl)phenyl]-3-pyridinecarboxylic acid.
Reduction: 5-[3,5-Bis(trifluoromethyl)phenyl]-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-[3,5-Bis(trifluoromethyl)phenyl]-3-pyridinecarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
類似化合物との比較
Similar Compounds
3,5-Bis(trifluoromethyl)benzaldehyde: Lacks the pyridine moiety but shares the trifluoromethyl-substituted phenyl ring.
5,5′-Bis(trifluoromethyl)-2,2′-bipyridine: Contains two pyridine rings with trifluoromethyl groups, used in coordination chemistry.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of an aldehyde, used in polymer chemistry.
Uniqueness
5-[3,5-Bis(trifluoromethyl)phenyl]-3-pyridinecarbaldehyde is unique due to the combination of its trifluoromethyl-substituted phenyl ring and the pyridinecarbaldehyde moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
5-[3,5-bis(trifluoromethyl)phenyl]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6NO/c15-13(16,17)11-2-9(3-12(4-11)14(18,19)20)10-1-8(7-22)5-21-6-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWFTFSZMSBSGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CN=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


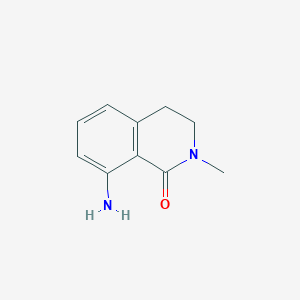
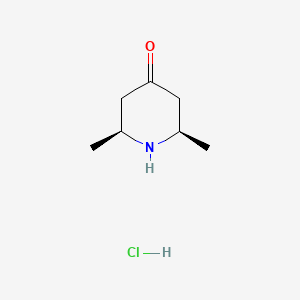
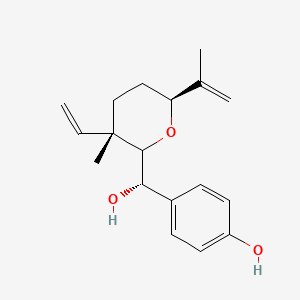
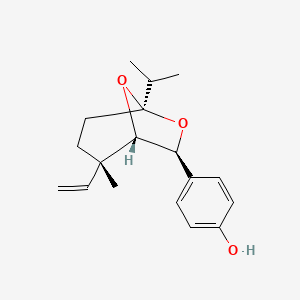
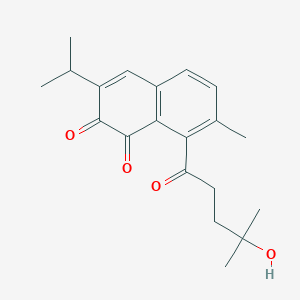
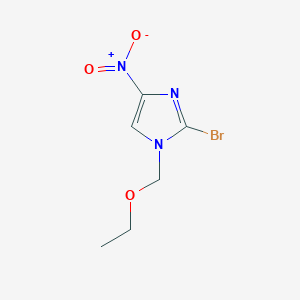
![1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanol](/img/structure/B3038644.png)
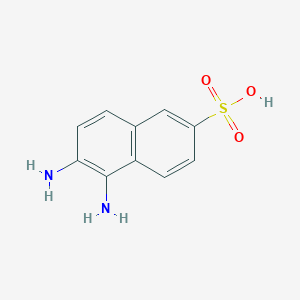
![6-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3038652.png)
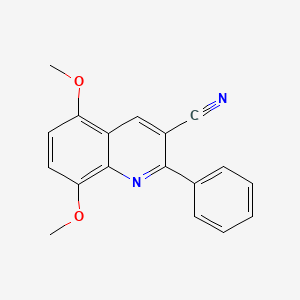
![1-(1,3-Benzodioxol-5-yl)-3-[4-(sec-butyl)anilino]-1-propanone](/img/structure/B3038654.png)

![1-[1,1'-Biphenyl]-4-yl-3-(3-fluoro-4-methylanilino)-1-propanone](/img/structure/B3038656.png)
